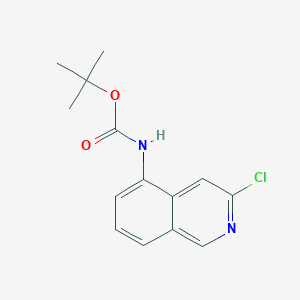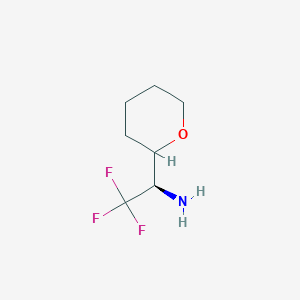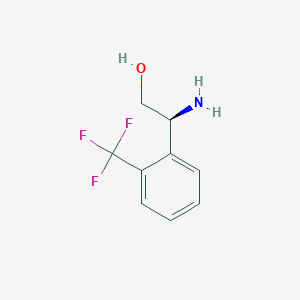
(S)-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-OL is an organic compound belonging to the class of trifluoromethylbenzenes This compound contains a benzene ring substituted with a trifluoromethyl group and an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-OL can be achieved through several methods. One common approach involves the asymmetric transfer hydrogenation of 1-(2-(trifluoromethyl)phenyl)ethan-1-one using a chiral catalyst. This method provides high enantiomeric purity and yield . Another method involves the whole-cell biotransformation of 1-(2-(trifluoromethyl)phenyl)ethan-1-one to the corresponding S-alcohol by a strain of Geotrichum silvicola .
Industrial Production Methods: Industrial production of this compound typically involves large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts and optimized reaction conditions to achieve high yields and enantiomeric purity. The use of biocatalysis and deep eutectic solvents has also been explored to enhance the sustainability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: (S)-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the amino and hydroxyl groups, which can act as nucleophiles or electrophiles under different conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles such as alkyl halides .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can yield corresponding ketones or aldehydes, while reduction can produce various alcohol derivatives .
Scientific Research Applications
(S)-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-OL has a wide range of scientific research applications. In chemistry, it is used as a chiral building block for the synthesis of complex molecules. In biology, it serves as a substrate for enzymatic reactions and as a probe for studying enzyme mechanisms. In medicine, it is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds .
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (S)-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-OL include (1R)-2-amino-1-(3-(trifluoromethyl)phenyl)ethanol and other trifluoromethyl-substituted benzene derivatives . These compounds share structural similarities but may differ in their chemical properties and biological activities.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H10F3NO |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
(2S)-2-amino-2-[2-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)7-4-2-1-3-6(7)8(13)5-14/h1-4,8,14H,5,13H2/t8-/m1/s1 |
InChI Key |
OIRSHTSIVLNGMS-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](CO)N)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(Benzenesulfonyl)piperidin-4-ylidene]aminobenzoate](/img/structure/B13056751.png)
![ethylN-{2-[2-(2,4-difluorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl}carbamate](/img/structure/B13056753.png)
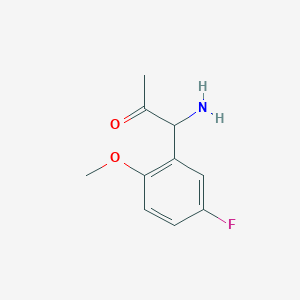
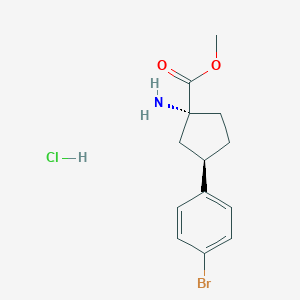

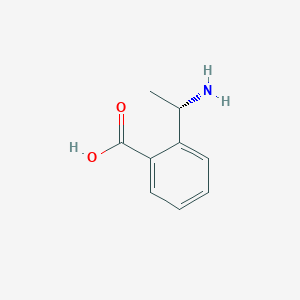
![5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-amine](/img/structure/B13056785.png)
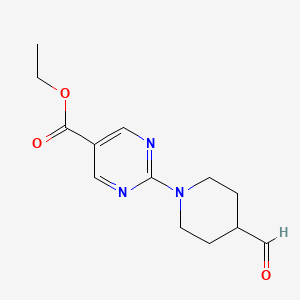
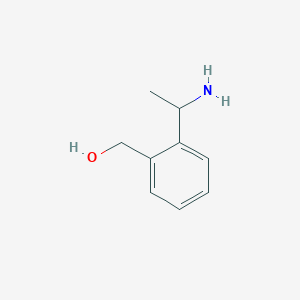
![Methyl3-[4-(phenylmethanesulfonamido)phenoxy]thiophene-2-carboxylate](/img/structure/B13056820.png)
![N-[(phenylcarbamoylamino)methoxy]formamide](/img/structure/B13056828.png)
